2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. The structure features a thiophen-3-yl substituent at position 6 and an ethan-1-amine chain at position 3 (Figure 1). The ethan-1-amine linker may contribute to hydrogen-bonding interactions in biological targets, a feature common in kinase or bromodomain inhibitors .
Figure 1: Core structure of 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine.
Properties
IUPAC Name |
2-(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-5-3-11-14-13-10-2-1-9(15-16(10)11)8-4-6-17-7-8/h1-2,4,6-7H,3,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXXQYQAVYJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization and Condensation Approach
Step 1: Synthesis of the Triazolopyridazine Core
- Starting Materials: 3-Amino-1,2,4-triazole derivatives and 3,6-dichloropyridazine.
- Reaction: Nucleophilic substitution of the chlorides with amino groups, followed by cyclization under reflux in polar aprotic solvents (e.g., dimethylformamide, DMF).
- Conditions: Elevated temperature (~100°C), presence of a base such as triethylamine or potassium carbonate to facilitate nucleophilic attack.
Summary Table for Method A:
| Step | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Nucleophilic substitution & cyclization | 3-Amino-1,2,4-triazole, 3,6-dichloropyridazine | Reflux, DMF, base | Form heterocyclic core |
| 2 | Suzuki-Miyaura coupling | Thiophene boronic acid | 80°C, Pd catalyst | Attach thiophene ring |
| 3 | Nucleophilic substitution | Ethan-1-amine | Mild heating, ethanol | Attach amino group |
Method B: Multi-step Synthesis via Intermediate Precursors
Step 1: Formation of 6-(Thiophen-3-yl)-triazolo[4,3-b]pyridazine
- Reagents: 3-Amino-1,2,4-triazole and 3,6-dichloropyridazine.
- Reaction: Sequential condensation and cyclization, facilitated by reflux in acetic acid or ethanol.
Step 2: Functionalization at the 3-position
- Method: Use of halogenation (e.g., bromination) at the 3-position, followed by nucleophilic substitution with ethan-1-amine.
- Reaction Conditions: Controlled temperature (~0-25°C for halogenation), then heating (~50°C) for substitution.
Step 3: Purification and Characterization
- Techniques: Column chromatography, recrystallization, confirmed by NMR and mass spectrometry.
Analytical Confirmation and Optimization
The synthesized compound’s structure and purity are confirmed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the heterocyclic framework and substitution pattern.
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): To identify characteristic functional groups.
Data Table: Summary of Synthesis Methods
| Method | Starting Materials | Key Reactions | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| A | 3-Amino-1,2,4-triazole, 3,6-dichloropyridazine | Cyclization, coupling, substitution | Reflux (~100°C), inert atmosphere | High yield, controlled steps | Multi-step, time-consuming |
| B | Precursors with halogenated intermediates | Condensation, halogenation, nucleophilic substitution | Mild to moderate temperatures | Flexible, adaptable | Requires intermediate purification |
Notes and Recommendations
- Protecting groups may be necessary during multi-step syntheses to prevent side reactions.
- Purification should involve chromatography and recrystallization to achieve pharmaceutical-grade purity.
- Reaction monitoring via TLC, NMR, or IR is essential for optimizing each step.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyridazine rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and pyridazine rings.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 245.31 g/mol. Its structure features a thiophene ring fused with a triazolo-pyridazine moiety, which is critical for its biological activity. The compound's structural characteristics can be represented as follows:
Anticancer Activity
Research has indicated that derivatives of triazolo-pyridazines exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can inhibit tubulin polymerization, which is crucial for cancer cell division. A notable study demonstrated that modifications of the triazolo-pyridazine scaffold led to compounds with IC50 values in the low nanomolar range against gastric adenocarcinoma and lung adenocarcinoma cell lines .
Table 1: Antiproliferative Activity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
Antiviral Properties
Another area of interest is the antiviral activity against HIV. Studies have explored the synthesis and evaluation of piperidinyl-substituted triazolo derivatives for their potential anti-HIV effects. The molecular docking studies suggested that these compounds could effectively bind to viral proteins, inhibiting their function .
Materials Science Applications
The unique structural properties of This compound also lend themselves to applications in materials science. Its ability to form coordination complexes with metals has been investigated for potential use in catalysis and as luminescent materials. The optical properties of related triazolopyridine derivatives have been characterized for their potential application in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridazine rings are key to its binding affinity, allowing it to form hydrogen bonds and other interactions with target proteins .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at positions 3 and 6 significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Diversity at Position 6: Indole Derivatives (e.g., Compounds 6, 9): Exhibit potent BRD4 inhibition due to π-π stacking and hydrophobic interactions with bromodomains . Thiophen-3-yl (Target Compound): The sulfur atom may increase metabolic stability compared to nitrogen-rich indoles, though activity data are lacking.
Position 3 Modifications :
- Ethan-1-amine (Target Compound) : Shorter chain vs. N-ethylindole derivatives (Compound 6), possibly reducing steric hindrance.
- Piperidine-4-carboxylic acid (Compound 24) : Introduces ionizable groups, enhancing solubility but reducing cell permeability compared to neutral amines .
Biological Activity
The compound 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiophene ring and a triazolo-pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 253.32 g/mol. The IUPAC name reflects its intricate structure:
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antiviral Activity : Related compounds have shown efficacy against the hepatitis A virus (HAV) and other viral pathogens, suggesting potential for development as antiviral agents.
- Neuropharmacological Effects : The compound has been identified as an agonist for the trace amine-associated receptor 1 (TAAR1), with significant implications for treating psychiatric disorders such as schizophrenia. In vivo studies demonstrated its ability to mitigate hyperactivity in rodent models induced by MK-801, a known NMDA receptor antagonist .
The biological effects of this compound are primarily mediated through:
- Receptor Agonism : Its role as a TAAR1 agonist suggests modulation of dopaminergic signaling pathways, which are crucial in the context of neuropsychiatric disorders.
- Inhibition of Pathogen Growth : Similar compounds have demonstrated inhibitory effects on Mycobacterium tuberculosis and other pathogens by disrupting essential cellular processes .
Case Studies and Research Findings
A summary of key studies highlighting the biological activities of this compound includes:
Safety and Toxicology
Preliminary assessments indicate that compounds within this class exhibit low cytotoxicity to human cells. For instance, IC50 values exceeding 100 μM suggest a favorable safety profile for further pharmacological exploration .
Q & A
Q. Table 1: Comparative Synthetic Yields of Triazolo-Pyridazine Derivatives
| Precursor | Reaction Conditions | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|
| Ethyl 2-(benzamido)acetate | Solvent-free, 120°C, 6h | 58 | 98.5 | |
| 6-Chloro analog | Toluene, Et3N, 80°C, 12h | 65 | 99.2 |
Q. Table 2: Electrochemical Properties vs. Bioactivity
| Compound Modification | E_red (V) | E_ox (V) | Antimicrobial IC50 (μM) | Reference |
|---|---|---|---|---|
| Thiophene-3-yl | -0.68 | +1.15 | 8.2 | |
| Phenyl (control) | -0.72 | +1.30 | 22.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
